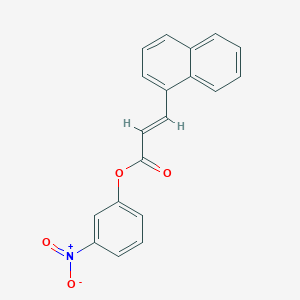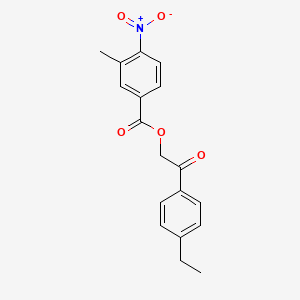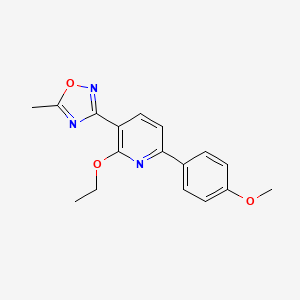
3-nitrophenyl 3-(1-naphthyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrophenyl 3-(1-naphthyl)acrylate (NNA) is a chemical compound that has gained significant interest in scientific research due to its unique properties. NNA belongs to the class of organic compounds known as nitrophenyl acrylates, which are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
作用機序
The mechanism of action of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the hydrolysis of the ester bond by enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy. The fluorescence properties of 3-nitrophenyl 3-(1-naphthyl)acrylate are due to the presence of the naphthyl group, which undergoes a photoinduced electron transfer (PET) process upon excitation.
Biochemical and Physiological Effects
3-nitrophenyl 3-(1-naphthyl)acrylate has been shown to have various biochemical and physiological effects. It has been used as a fluorescent probe to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate has also been used to study the activity of enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate by these enzymes results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
実験室実験の利点と制限
3-nitrophenyl 3-(1-naphthyl)acrylate has several advantages in lab experiments. It is a fluorescent probe that can be used to detect the presence of various biomolecules with high sensitivity and specificity. 3-nitrophenyl 3-(1-naphthyl)acrylate is also a substrate for enzymes such as esterases and lipases, which makes it a useful tool for studying enzyme activity. However, 3-nitrophenyl 3-(1-naphthyl)acrylate has some limitations in lab experiments. It is sensitive to pH and temperature, which can affect its fluorescence properties. 3-nitrophenyl 3-(1-naphthyl)acrylate is also relatively expensive compared to other fluorescent probes.
将来の方向性
There are several future directions for the use of 3-nitrophenyl 3-(1-naphthyl)acrylate in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a fluorescent probe in biosensors, which can detect the presence of biomolecules with high sensitivity and specificity. Another potential application is in the study of enzyme activity. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a substrate for various enzymes, which can be used to study the mechanism of enzyme catalysis. Finally, 3-nitrophenyl 3-(1-naphthyl)acrylate can be used in the development of new materials with unique properties. The naphthyl group in 3-nitrophenyl 3-(1-naphthyl)acrylate can be used to modify the properties of materials, such as their fluorescence properties or their ability to undergo photoinduced electron transfer.
合成法
The synthesis of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the reaction between 3-nitrophenol and 3-(1-naphthyl)acrylic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 3-nitrophenyl 3-(1-naphthyl)acrylate. The yield of 3-nitrophenyl 3-(1-naphthyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
3-nitrophenyl 3-(1-naphthyl)acrylate has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate is also used as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond in 3-nitrophenyl 3-(1-naphthyl)acrylate. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
特性
IUPAC Name |
(3-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-17-9-4-8-16(13-17)20(22)23)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWAWSOTWUBMBV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)